

Incidence of Nausea and Vomiting with Milademetan

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Compound Focus: Milademetan tosylate hydrate

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The following table summarizes the frequency of nausea and vomiting observed in clinical trials, which is crucial for understanding the scope of the issue.

Trial Phase / Population	Nausea (All Grades)	Nausea (Grade 3/4)	Vomiting (All Grades)	Vomiting (Grade 3/4)	Source (Citation)
Phase 1 (Japanese patients with solid tumors) [1] [2]	72.2%	Information Not Specified	Not Reported	Not Reported	<i>Cancer Sci.</i> 2021
Phase 1 (Patients with advanced solid tumors or lymphomas) [3]	72.0%	Information Not Specified	35.5% (Anemia reported, vomiting rate implied as common)	Information Not Specified	<i>OncLive</i> 2023
Phase 3 MANTRA (Patients with dedifferentiated liposarcoma) [4]	Most Frequent TEAE	Not Reported	Most Frequent TEAE	Not Reported	<i>CancerNetwork</i> 2023

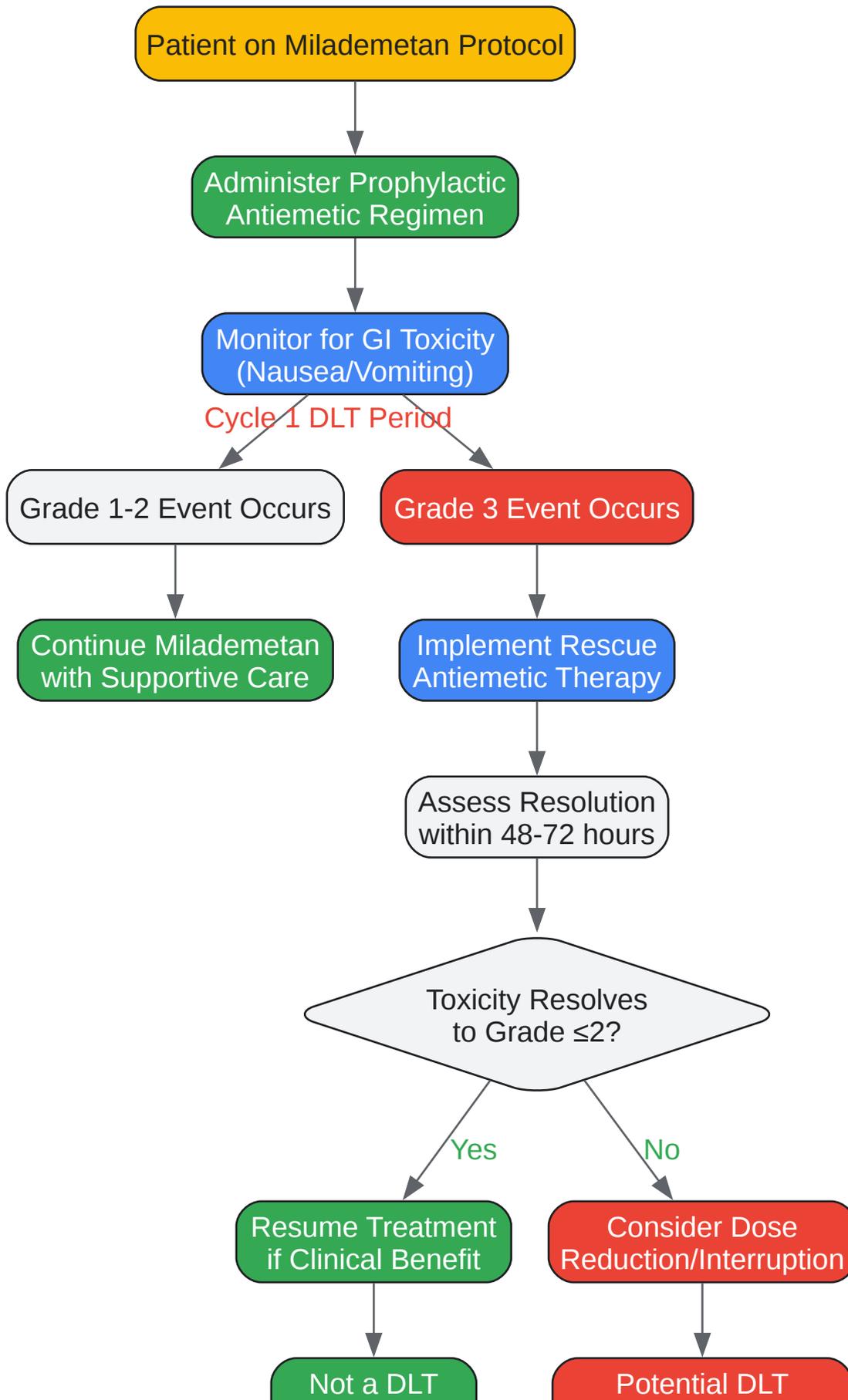
Management and Prevention Strategies

While the search results do not provide explicit prevention protocols, they reveal critical dosing strategies and safety information that form the basis for effective management.

- **Intermittent Dosing is Key:** A primary strategy to mitigate hematologic and gastrointestinal toxicities, including nausea and vomiting, is using an **intermittent dosing schedule** [3]. One established schedule is **260 mg once daily on days 1-3 and 15-17 of a 28-day cycle**. This approach was found to be more tolerable than extended/continuous schedules [3].
- **Dose Adjustments for Toxicity:** Clinical protocols allow for **dose reductions and interruptions** to manage adverse events [3]. The high rate of dose reductions (44.2% in the MANTRA trial) indicates this is a standard and expected management action [4].
- **Standard Antiemetic Therapy:** Although not explicitly detailed in the results, one source notes that grade 3 nausea was not considered a dose-limiting toxicity (DLT) if it **resolved to grade ≤ 2 within 48 hours after standard therapy** [1]. This confirms that prophylactic and rescue antiemetic medications are a foundational component of management.

Experimental Protocol for Toxicity Management

For researchers designing clinical trials, the following workflow outlines a standard protocol for managing nausea and vomiting, based on common practices and information from the studies. Adherence to such a protocol was critical for defining Dose-Limiting Toxicities (DLTs) in the phase 1 trials [1] [5].



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Frequently Asked Questions (FAQs)

Q1: What is the most effective dosing schedule for milademetan to minimize GI toxicity? A1: An intermittent schedule (e.g., 260 mg once daily for 3 days, followed by 11 days off, repeated twice per 28-day cycle) has been shown to better mitigate toxicities, including nausea and thrombocytopenia, compared to continuous dosing, while maintaining efficacy [3].

Q2: Are nausea and vomiting considered Dose-Limiting Toxicities (DLTs) in clinical trials? A2: Typically, they are not automatically classified as DLTs. Per phase I study protocols, grade 3 nausea or vomiting was not considered a DLT if it resolved to grade ≤ 2 within 48 hours with standard antiemetic therapy [1] [5].

Q3: How common are dose adjustments due to milademetan's side effects? A3: Dose adjustments are common. In the phase 3 MANTRA trial, 44.2% of patients required a dose reduction. In earlier trials, over 20% of patients on the recommended dose required either a reduction or interruption, primarily for hematologic toxicities, which often co-occur with GI events [4] [3].

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